molecular formula C21H21N3O3S B2904419 Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112433-42-7

Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2904419
CAS No.: 1112433-42-7
M. Wt: 395.48
InChI Key: XCARLFCVYBPQRJ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline derivative family, characterized by a fused bicyclic aromatic system substituted with a thiazolidine ring and ester functionality. The compound’s structural complexity necessitates advanced crystallographic techniques to resolve its conformation, hydrogen bonding, and packing motifs.

Properties

IUPAC Name

methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-8-14(2)10-16(9-13)24-19(25)17-5-4-15(20(26)27-3)11-18(17)22-21(24)23-6-7-28-12-23/h4-5,8-11H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCARLFCVYBPQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethylbenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with a quinazoline derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, inhibiting their activity. Additionally, the quinazoline core can bind to DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, comparisons are drawn with analogous heterocyclic systems. A relevant example from the evidence is Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter Compound A ) . Both compounds share:

  • Core heterocyclic systems : Quinazoline (target compound) vs. thiazolo[3,2-a]pyrimidine (Compound A ).
  • Substituents : Ester groups and aromatic/heteroaromatic substitutions.
  • Functional groups : Oxo and thiazolidine/thiazole moieties.

Table 1: Crystallographic Comparison

Parameter Target Compound* Compound A
Crystal system Not reported Monoclinic
Space group Not reported $ P2_1/c $
Unit cell dimensions Not reported $ a = 10.62 \, \text{Å} $
$ b = 16.94 \, \text{Å} $
$ c = 14.02 \, \text{Å} $
Density (g/cm³) Not reported 1.409
Refinement method Likely SHELX-based SHELX-97

Note: Crystallographic data for the target compound is absent in the evidence; typical methods (e.g., SHELX ) would apply.

Key Structural Differences:

Heterocyclic Core: The quinazoline core in the target compound features a six-membered aromatic ring fused with a pyrimidine, whereas Compound A has a thiazolo-pyrimidine system. The thiazolidine ring in the target compound introduces conformational flexibility, contrasting with Compound A’s rigid benzylidene substituent.

Substituent Effects :

  • The 3,5-dimethylphenyl group in the target compound may enhance lipophilicity compared to Compound A ’s trimethoxybenzylidene group, which offers hydrogen-bonding sites.
  • The ester groups in both compounds suggest hydrolytic instability, but the methyl ester (target) is less bulky than the ethyl ester (Compound A ).

Crystallographic Behavior: Compound A crystallizes in a monoclinic system with $ P2_1/c $ symmetry , a common space group for similar heterocycles. The target compound’s packing would likely differ due to its substituents, but SHELX-based refinement would be standard for both.

Research Implications and Methodological Considerations

The absence of direct data for the target compound underscores the need for experimental studies using the tools cited:

  • SHELX for refining atomic coordinates .
  • ORTEP-3/WinGX for visualizing molecular geometry and intermolecular interactions .
  • Comparative analyses with Compound A highlight the role of substituents in modulating physicochemical and crystallographic properties.

Biological Activity

Methyl 3-(3,5-dimethylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound's structure is characterized by a quinazoline core linked to a thiazolidine moiety and a dimethylphenyl substituent. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of thiazolidine and quinazoline often exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria. A study highlighted that thiazolidine derivatives demonstrated antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 fold against certain bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Most Sensitive BacteriaMost Resistant Bacteria
Methyl 3-(3,5-dimethylphenyl)...0.004–0.03Enterobacter cloacaeEscherichia coli
Thiazolidine Derivative A0.01Staphylococcus aureusPseudomonas aeruginosa
Thiazolidine Derivative B0.005Bacillus cereusKlebsiella pneumoniae

Antifungal Activity

In addition to antibacterial effects, derivatives have also been evaluated for antifungal activity. The compound demonstrated promising antifungal properties with minimum inhibitory concentrations (MICs) in the range of 0.004–0.06 mg/mL against various fungal species. Notably, certain derivatives were found to be effective against Trichoderma viride and Aspergillus fumigatus, indicating their potential as antifungal agents .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. Research has shown that compounds within this class can inhibit the proliferation of cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest. For example, certain thiazolidine derivatives exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), comparable to established chemotherapeutic agents like adriamycin .

Table 2: Anticancer Activity Against MCF-7 Cell Line

Compound NameIC50 (µM)Mechanism of Action
Methyl 3-(3,5-dimethylphenyl)...15Apoptosis induction
Thiazolidine Derivative C20Cell cycle arrest
Thiazolidine Derivative D10Inhibition of DNA synthesis

Case Studies

  • Study on Antibacterial Efficacy : A comparative analysis was conducted on several thiazolidine derivatives against E. coli and S. aureus. The study concluded that specific modifications in the thiazolidine structure significantly enhanced antibacterial potency .
  • Anticancer Research : Another study focused on the synthesis and evaluation of quinazoline-thiazolidine hybrids for anticancer activity against various cancer cell lines. These compounds exhibited IC50 values indicating potent activity and were further analyzed for their mechanisms involving apoptosis pathways .

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